molecular formula C10H10O2S B8686855 3-(Allylthio)benzoic acid

3-(Allylthio)benzoic acid

Cat. No.: B8686855
M. Wt: 194.25 g/mol
InChI Key: UUVPRSLLPDYTFP-UHFFFAOYSA-N
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Description

3-(Allylthio)benzoic acid is a benzoic acid derivative with an allylthio (-S-CH₂-CH=CH₂) substituent at the meta position of the aromatic ring.

Properties

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

3-prop-2-enylsulfanylbenzoic acid

InChI

InChI=1S/C10H10O2S/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h2-5,7H,1,6H2,(H,11,12)

InChI Key

UUVPRSLLPDYTFP-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=CC=CC(=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Benzoic Acid Derivatives and Their Substituents

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference CAS/ID
3-(Allylthio)benzoic acid -S-CH₂-CH=CH₂ (meta) C₁₀H₁₀O₂S 210.25 (calc.) Hypothetical: Reactivity from allyl group N/A
3-(Methylthio)benzoic acid -S-CH₃ (meta) C₈H₈O₂S 168.21 Corrosion inhibition potential 825-99-0
3-Methoxybenzoic acid -O-CH₃ (meta) C₈H₈O₃ 152.14 Electron-donating group; solubility 586-38-9
3-Hydroxybenzoic acid -OH (meta) C₇H₆O₃ 138.12 Acidity (pKa ~4.1); biological roles 99-06-9
3-Acetylamino benzoic acid -NHCOCH₃ (meta) C₉H₉NO₃ 179.18 Pharmaceutical intermediates 587-48-4

Physicochemical Properties

  • Acidity : The allylthio group (-S-) is less electron-withdrawing than a sulfonyl (-SO₃H) group (as in metabolites) but more electron-donating than a hydroxy (-OH) group. This may result in a pKa intermediate between 3-hydroxybenzoic acid (pKa ~4.1) and 3-methoxybenzoic acid (pKa ~4.3).
  • Solubility : Sulfur-containing derivatives like 3-(Methylthio)benzoic acid show moderate solubility in organic solvents , while polar groups (e.g., -OH, -COOH) enhance water solubility. The allyl group may reduce aqueous solubility compared to hydroxy or methoxy analogs.

Q & A

Q. What synthetic methodologies are effective for preparing 3-(Allylthio)benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A viable approach involves coupling reactions such as thiol-ene click chemistry or palladium-catalyzed cross-coupling. For example, Suzuki-Miyaura coupling (used for 3-phenylbenzoic acid synthesis ) can be adapted by replacing the boronic acid with an allylthio reagent. Key parameters include:
  • Catalyst system : PdCl₂ with ligands (e.g., triphenylphosphine) to enhance reactivity.
  • Solvent : Polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Temperature : 80–100°C for efficient cross-coupling.
    Post-synthesis, purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Monitor progress using TLC or HPLC .

Q. How can researchers characterize the structural integrity and purity of 3-(Allylthio)benzoic acid?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR : Analyze 1H^1H and 13C^{13}C spectra to confirm the allylthio (-SCH₂CH=CH₂) and benzoic acid moieties.
  • LC-MS : Quantify purity and detect impurities (e.g., unreacted starting materials) using protocols similar to benzoic acid analysis .
  • Elemental Analysis : Verify empirical formula (C₁₀H₁₀O₂S) to ensure stoichiometric accuracy.
    For crystalline samples, X-ray diffraction (as in Schiff base derivatives ) can resolve molecular geometry.

Q. What factors govern the solubility of 3-(Allylthio)benzoic acid in organic solvents, and how can solubility be enhanced for experimental use?

  • Methodological Answer : Solubility is influenced by solvent polarity, temperature, and substituent effects. For example:
  • Polar solvents : DMSO or methanol may dissolve the compound via hydrogen bonding with the carboxylic acid group.
  • Temperature : Elevated temperatures (e.g., 40–60°C) improve solubility in cyclohexane or benzene, as demonstrated for substituted benzoic acids .
    To enhance solubility, consider derivatization (e.g., methyl ester formation) or co-solvent systems (e.g., water/ethanol mixtures).

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3-(Allylthio)benzoic acid in catalytic or biological systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., frontier molecular orbitals) to predict sites for nucleophilic/electrophilic attack. For example:
  • Ligand-protein interactions : Docking studies (using PDB ligand data ) can simulate binding affinities with biological targets.
  • Reaction pathways : Simulate allylthio group participation in radical or nucleophilic reactions.
    Validate predictions with experimental kinetics (e.g., UV-Vis monitoring of reaction intermediates).

Q. What strategies resolve contradictions in reported catalytic activities of 3-(Allylthio)benzoic acid derivatives?

  • Methodological Answer : Systematic variation of reaction parameters is critical:
  • Catalyst loading : Test 0.5–5 mol% to identify optimal ratios.
  • Substrate scope : Evaluate diverse substrates (e.g., aryl halides, alkenes) to assess generality.
  • Control experiments : Exclude homocoupling byproducts (common in cross-coupling reactions ).
    Compare results with structurally analogous compounds (e.g., 3-nitrobenzoic acid ) to isolate electronic effects of the allylthio group.

Q. How can the stability of 3-(Allylthio)benzoic acid under varying pH and thermal conditions be systematically evaluated?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH stability : Incubate in buffers (pH 2–12) at 25°C and 40°C; analyze degradation via LC-MS .
  • Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds.
  • Light sensitivity : Store samples under UV/Vis light and monitor photodegradation.
    Reference safety protocols for handling corrosive/byproducts (e.g., nitric acid derivatives ).

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